5-Bromo-2-propoxybenzaldehyde
Overview
Description
5-Bromo-2-propoxybenzaldehyde is a compound that is structurally related to various brominated benzaldehydes which have been synthesized and studied for their potential applications in drug discovery, organic synthesis, and material science. Although the specific compound of interest is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties offer valuable insights into the characteristics one might expect from 5-Bromo-2-propoxybenzaldehyde.
Synthesis Analysis
The synthesis of brominated benzaldehydes can involve different strategies, such as the reaction of amines with aldehydes, bromination of hydroxybenzaldehydes, and palladium-catalyzed reactions. For instance, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was synthesized through the reaction of 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde . Similarly, selective ortho-bromination of substituted benzaldoximes was achieved using palladium-catalyzed C-H activation . These methods could potentially be adapted for the synthesis of 5-Bromo-2-propoxybenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes is characterized by the presence of a bromine atom attached to the benzene ring, which can significantly influence the molecular geometry and intermolecular interactions. X-ray crystallographic analysis has been used to confirm the structure of these compounds . For example, in the case of 2-bromo-5-hydroxybenzaldehyde, the Br atom deviates from the plane of the benzene ring, and the aldehyde group is twisted . Such structural details are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Brominated benzaldehydes participate in various chemical reactions, including condensation reactions to form pyrimidinones and carbonylative cyclization to yield isoindolinones . The presence of the bromine atom can also influence the reactivity of the aldehyde group, as seen in the synthesis of 3-methyleneindan-1-ols via a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes . These reactions highlight the versatility of brominated benzaldehydes in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes have been studied using various spectroscopic techniques and theoretical calculations. Spectroscopic studies, including FT-IR and FT-Raman, have provided insights into the vibrational modes of these compounds . The electronic properties, such as HOMO and LUMO energies, have been analyzed to understand the stability and reactivity of the molecules . Additionally, the nonlinear optical properties of brominated benzaldehydes have been investigated, showing that bromine substitution can enhance the third-order nonlinear susceptibility .
Scientific Research Applications
5-Bromo-2-propoxybenzaldehyde is a chemical compound used in the field of pharmaceutical chemistry . It has a molecular weight of 243.1 and a linear formula of C10H11BrO2 .
Application
This compound is used as a raw material in the synthesis of other compounds . One such application is in the manufacturing of therapeutic Sodium-glucose cotransporter-2 (SGLT2) inhibitors .
Results or Outcomes
In one study, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy, was prepared effectively in six steps . The preparation was run successfully on approximately 70kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASOCTFNKIYVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366395 | |
Record name | 5-bromo-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-propoxybenzaldehyde | |
CAS RN |
61564-89-4 | |
Record name | 5-bromo-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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